5-Chloro-2-hydroxypyrimidine
Overview
Description
5-Chloro-2-hydroxypyrimidine is a chemical compound with the molecular formula C4H3ClN2O and a molecular weight of 130.53 . It appears as pale yellow crystals .
Synthesis Analysis
5-Chloro-2-hydroxypyrimidine can be synthesized from 2-Hydroxypyrimidine . It is also used in the synthesis of platinum (II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix arene complexes .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxypyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
5-Chloro-2-hydroxypyrimidine acts as a donor ligand and exists in zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes . It was used to study the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .Physical And Chemical Properties Analysis
5-Chloro-2-hydroxypyrimidine has a melting point of 237-238 °C (decomposition), a predicted density of 1.55±0.1 g/cm3, and a predicted pKa of 7.62±0.10 . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Large-Scale Solvent-Free Chlorination
5-Chloro-2-hydroxypyrimidine is used in large-scale solvent-free chlorination of hydroxy-pyrimidines . This procedure involves heating in a sealed reactor at high temperatures using one equivalent of pyridine as base . It is suitable for large scale (multigram) batch preparations .
Anti-Inflammatory Applications
Pyrimidines, including 5-Chloro-2-hydroxypyrimidine, display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
Donor Ligand in Copper Complexes
5-Chloro-2-hydroxypyrimidine acts as a donor ligand and exists in zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes .
Study of Xanthine Dehydrogenase
5-Chloro-2-hydroxypyrimidine was used to study the effect of dicumarol on xanthine dehydrogenase and the mechanism of mitomycin C bioreduction by xanthine dehydrogenase .
Synthesis of Chlorinated Pyrimidine Products
The reaction of hydroxypyrimidines with phosphorous oxychloride (POCl3) is a simple procedure known for over 100 years and used widely in preparing chlorinated pyrimidine final products or intermediates for further transformations .
Environmental Considerations
Improvements in reducing the amount of POCl3 used in large scale chlorination procedures would be welcomed for economic, environmental, and safety considerations .
Mechanism of Action
Target of Action
5-Chloro-2-hydroxypyrimidine primarily targets xanthine dehydrogenase . Xanthine dehydrogenase is an enzyme involved in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Mode of Action
5-Chloro-2-hydroxypyrimidine acts as a donor ligand . It exists in a zwitterionic form, i.e., 5-chloropyridinium-2-olate, in copper complexes . The compound interacts with its target, xanthine dehydrogenase, influencing the enzyme’s activity .
Biochemical Pathways
The primary biochemical pathway affected by 5-Chloro-2-hydroxypyrimidine is the purine metabolism pathway . By interacting with xanthine dehydrogenase, it can influence the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Result of Action
The molecular and cellular effects of 5-Chloro-2-hydroxypyrimidine’s action primarily involve changes in the activity of xanthine dehydrogenase . This can potentially affect the levels of hypoxanthine, xanthine, and uric acid in the body .
Safety and Hazards
Future Directions
While specific future directions for 5-Chloro-2-hydroxypyrimidine are not mentioned in the search results, there is ongoing research in the field of pyrimidines. For example, a new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-Chloro-2-pentanone using bis (trichloromethyl) carbonate as the efficient chlorine source .
properties
IUPAC Name |
5-chloro-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYCDVQABSEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068947 | |
Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54326-16-8 | |
Record name | 5-Chloro-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54326-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrimidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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